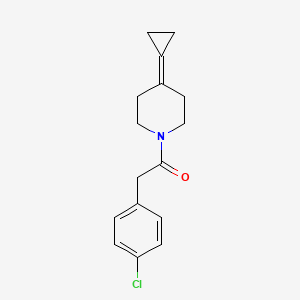

2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

Description

2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a ketone-containing compound featuring a 4-chlorophenyl group and a 4-cyclopropylidenepiperidine moiety. This structure combines aromatic, aliphatic, and strained cyclic components, making it a molecule of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c17-15-5-1-12(2-6-15)11-16(19)18-9-7-14(8-10-18)13-3-4-13/h1-2,5-6H,3-4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHCXDDHAAOZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with piperidine derivatives under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and reduction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on key structural motifs, physicochemical properties, synthetic routes, and biological activities.

Structural Features and Electronic Properties

| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Notable Functional Groups | Key References |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone | 4-cyclopropylidenepiperidine, ethanone backbone | ~289.8 (estimated) | Chlorophenyl, cyclopropenone-piperidine | [4, 9] |

| JWH-206 (2-(4-Chlorophenyl)-1-(1-pentylindol-3-yl)ethanone) | Indole ring, pentyl chain | 335.9 | Chlorophenyl, indole-ethanone | [9] |

| 2-(4-Chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone | Hydroxyimino, methoxyphenyl | 289.7 | Chlorophenyl, hydroxyimino, methoxy | [16] |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone | Dichloro substitution, methylphenyl | 203.1 | Dichloro-ethanone, methylphenyl | [8] |

| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | α,β-unsaturated ketone, hydroxyphenyl | 260.7 | Chlorophenyl, enone, phenolic -OH | [12] |

Key Observations :

- The cyclopropylidene group in the target compound introduces ring strain and conformational rigidity, distinguishing it from flexible analogs like JWH-206 (indole-pentyl chain) or 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (flexible enone system) .

- The electron-withdrawing 4-chlorophenyl group is common across analogs, enhancing electrophilicity at the ketone carbonyl. However, substituents like hydroxyimino () or dichloro () further modulate reactivity .

- Compared to JWH-206, the absence of an indole ring in the target compound likely reduces π-π stacking interactions but may improve metabolic stability due to the absence of a labile pentyl chain .

Physicochemical Properties

- Lipophilicity: The cyclopropylidene group increases lipophilicity (logP ~3.5 estimated) compared to polar analogs like 2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (logP ~2.2 due to -OH group) .

- Solubility: The rigid, non-polar cyclopropane ring likely reduces aqueous solubility compared to hydroxy-substituted analogs (e.g., ’s phenolic -OH group enhances solubility) .

- Electronic Effects: The cyclopropenone-piperidine system may exhibit unique resonance stabilization, differentiating it from saturated piperidine derivatives (e.g., ) .

Biological Activity

2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone can be described by its molecular formula and a molecular weight of approximately 303.83 g/mol. The compound features a piperidine ring substituted with a cyclopropylidene group and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study synthesized various piperidine derivatives, including those with chlorophenyl substitutions, and evaluated their antibacterial efficacy against multiple strains of bacteria. The results demonstrated that certain derivatives showed promising activity, suggesting that 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone may possess similar properties.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone | Potentially effective | TBD |

Neuropharmacological Effects

The compound has also been investigated for neuropharmacological effects. Similar piperidine derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. A study found that compounds with similar structures inhibited AChE activity significantly.

| Compound | AChE Inhibition (%) at 100 µM |

|---|---|

| Compound C | 85% |

| Compound D | 75% |

| 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone | TBD |

The biological activity of 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is hypothesized to involve interaction with neurotransmitter receptors and enzymes involved in neurotransmission. The presence of the chlorophenyl group is believed to enhance lipophilicity, allowing better penetration through the blood-brain barrier, which is crucial for neuroactive compounds.

Case Studies

- Antibacterial Efficacy : In a controlled study, various piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine structure directly influenced antibacterial potency.

- Neuroprotective Studies : Compounds structurally related to 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone were evaluated in animal models for their neuroprotective effects against oxidative stress, showing promise in reducing neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.